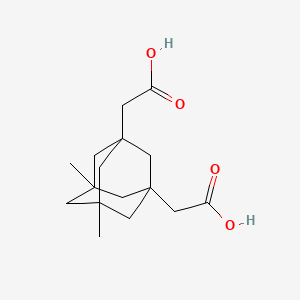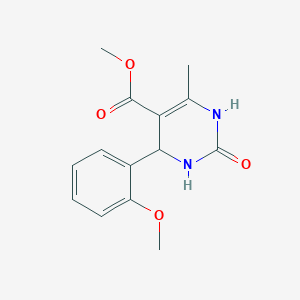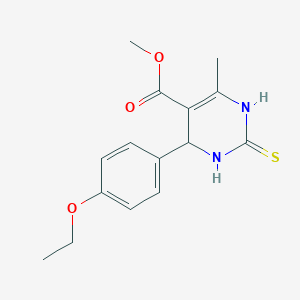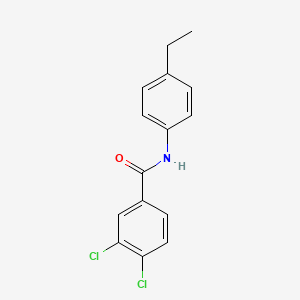
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID is a complex organic compound characterized by its unique adamantane structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID typically involves multiple steps, starting with the functionalization of the adamantane core. One common method includes the introduction of carboxymethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and strong acids or bases are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure can influence the properties of the resulting compounds.
Biology: In biological research, the compound can be used to study the effects of adamantane derivatives on cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The adamantane core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxymethyl groups can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Adamantane: The parent compound of the series, known for its rigid structure and stability.
1-Adamantanecarboxylic Acid: A simpler derivative with a single carboxyl group.
2-Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness: 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID is unique due to the presence of both carboxymethyl and dimethyl groups on the adamantane core. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C16H24O4/c1-13-5-14(2)8-15(6-13,3-11(17)18)10-16(7-13,9-14)4-12(19)20/h3-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
BZVYNJUPXWHRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11701603.png)
![7-chloro-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701616.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)

![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)

![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)

![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
